molecular formula C13H16N2O2 B2826836 tert-Butyl 7-amino-1H-indole-1-carboxylate CAS No. 1934432-59-3

tert-Butyl 7-amino-1H-indole-1-carboxylate

Cat. No.: B2826836
CAS No.: 1934432-59-3
M. Wt: 232.283
InChI Key: QXGGCXHBMSJUSV-UHFFFAOYSA-N
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Description

“tert-Butyl 7-amino-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1934432-59-3 . It has a molecular weight of 232.28 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,14H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Indoles and Anilines

  • Prakash et al. (2011) demonstrated that tert-butyl sulfinamide serves as an effective ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides. This methodology facilitates the synthesis of indoles and anilines, including those with sensitive functional groups, using cross-coupling reactions as a key step (Prakash, Dibakar, Selvakumar, Ruckmani, & Sivakumar, 2011).

Enantioselective Synthesis

Protein Research and NMR Tagging

  • Chen et al. (2015) introduced O-tert-butyltyrosine as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities. The tert-butyl group in this context generates a distinct NMR signal, showcasing the application of tert-butylated compounds in biophysical research (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).

Asymmetric Synthesis of Amines

  • Ellman et al. (2002) detailed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of a wide variety of amines. These imines, prepared from tert-butyl derivatives, serve as powerful chiral directing groups, illustrating the importance of tert-butylated compounds in facilitating stereoselective reactions (Ellman, Owens, & Tang, 2002).

Mild and Efficient Protection of Amines

  • Lebel and Leogane (2005) reported a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines, demonstrating the utility of tert-butyl derivatives in protecting group strategies for amino acids and amines (Lebel & Leogane, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and avoiding breathing dust or fumes .

Properties

IUPAC Name

tert-butyl 7-aminoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGCXHBMSJUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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